molecular formula C10H15N4NaO4 B15302591 sodium 2-[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetate

sodium 2-[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetate

Cat. No.: B15302591
M. Wt: 278.24 g/mol
InChI Key: WKRNJEHFXSXDGU-UHFFFAOYSA-M
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Description

Sodium 2-[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetate is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms The tert-butoxycarbonyl group is a common protecting group used in organic synthesis to protect amines from unwanted reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring.

    Reduction: Reduction reactions can target the triazole ring or the tert-butoxycarbonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the carboxylate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can lead to the removal of the tert-butoxycarbonyl group.

Scientific Research Applications

Sodium 2-[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibitors and as a building block for bioactive molecules.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sodium 2-[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and other interactions with biological molecules, while the tert-butoxycarbonyl group can be removed under specific conditions to reveal an active amine group .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 2-[(tert-butoxycarbonyl)amino]-2-(1-methyl-1H-imidazol-5-yl)acetate
  • Sodium 2-[(tert-butoxycarbonyl)(methyl)amino]-2-(1-methyl-1H-imidazol-5-yl)acetate

Uniqueness

Sodium 2-[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetate is unique due to the presence of the triazole ring, which imparts specific chemical and biological properties. The tert-butoxycarbonyl group provides protection during synthesis, allowing for selective reactions and modifications .

Properties

Molecular Formula

C10H15N4NaO4

Molecular Weight

278.24 g/mol

IUPAC Name

sodium;2-[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1H-1,2,4-triazol-3-yl]acetate

InChI

InChI=1S/C10H16N4O4.Na/c1-10(2,3)18-9(17)11-5-7-12-6(13-14-7)4-8(15)16;/h4-5H2,1-3H3,(H,11,17)(H,15,16)(H,12,13,14);/q;+1/p-1

InChI Key

WKRNJEHFXSXDGU-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=NN1)CC(=O)[O-].[Na+]

Origin of Product

United States

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